N-(5-chloro-2-methoxyphenyl)-3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxamide
Description
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClFN4O2S/c1-29-18-9-8-14(22)11-17(18)24-21(28)27-10-4-5-13(12-27)19-25-26-20(30-19)15-6-2-3-7-16(15)23/h2-3,6-9,11,13H,4-5,10,12H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZADJJCYGSUGDSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)N2CCCC(C2)C3=NN=C(S3)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClFN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxyphenyl)-3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxamide typically involves multiple steps:
Formation of the Thiadiazole Ring: This can be achieved by reacting appropriate hydrazides with thiosemicarbazides under acidic conditions.
Substitution Reactions: Introduction of the chloro and methoxy groups on the phenyl ring can be done through electrophilic aromatic substitution reactions.
Piperidine Ring Formation: The piperidine ring can be synthesized via cyclization reactions involving appropriate amines and carbonyl compounds.
Final Coupling: The final step involves coupling the thiadiazole and piperidine moieties using carboxylation reactions.
Industrial Production Methods
Industrial production of such compounds may involve optimized versions of the above synthetic routes, often employing catalysts and high-throughput techniques to increase yield and purity.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution Reactions
The electron-deficient 1,3,4-thiadiazole ring facilitates nucleophilic substitution at position 2. In alkaline conditions, the thiadiazole sulfur atom polarizes adjacent C-N bonds, making C-5 susceptible to nucleophiles like amines or alkoxides :
| Reaction Conditions | Outcome | Yield (%) |
|---|---|---|
| KOH (1M), EtOH, 80°C, 12 hrs | Replacement of thiadiazole C-5 with –NH2 | 62–68 |
| NaOCH3, DMF, 120°C, 6 hrs | Methoxy group substitution at C-5 | 55 |
The fluorophenyl moiety shows limited reactivity in SNAr due to fluorine’s poor leaving-group ability, requiring harsh conditions (e.g., >150°C with Cu catalysis) for displacement .
Amide Hydrolysis and Functionalization
The carboxamide group undergoes acid- or base-catalyzed hydrolysis to yield a carboxylic acid intermediate, which can be further derivatized :
Stepwise Hydrolysis Pathway:
-
Acidic Conditions (HCl, H2O, reflux):
Reported yield: 78% -
Activation with CDI (1,1′-carbonyldiimidazole):
Activated intermediate reacts with amines to form secondary amides (e.g., 72% yield for methylamine coupling) .
Piperidine Ring Modifications
The piperidine nitrogen participates in alkylation and acylation reactions. Reductive amination using paraformaldehyde and NaBH(OAc)3 introduces methyl groups selectively :
| Reagent | Product | Application |
|---|---|---|
| CH2O/NaBH(OAc)3 | N-Methylpiperidine derivative | Bioactivity optimization |
| AcCl/Et3N | N-Acetylpiperidine | Metabolic stability enhancement |
Thiadiazole Ring Reactivity
The 1,3,4-thiadiazole core engages in cycloaddition and oxidation reactions:
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Cycloaddition with Alkynes: Forms triazolo-thiadiazine hybrids under Cu(I) catalysis (65–70% yield) .
-
Oxidation with mCPBA: Converts thiadiazole to sulfoxide derivatives, altering electronic properties (IC50 shifts in bioassays).
Electrophilic Aromatic Substitution
The 5-chloro-2-methoxyphenyl group undergoes electrophilic substitution at the para position to chlorine. Nitration experiments (HNO3/H2SO4) show preferential NO2+ attack at C-4 (72% regioselectivity).
Metal-Catalyzed Cross-Coupling
Suzuki-Miyaura coupling at the thiadiazole C-2 position enables aryl group diversification :
| Catalyst System | Aryl Boronic Acid | Yield (%) |
|---|---|---|
| Pd(PPh3)4, K2CO3, DME | 4-Cyanophenyl | 58 |
| PdCl2(dppf), CsF, THF | 3-Pyridyl | 49 |
Photochemical Reactivity
UV irradiation (λ = 254 nm) in acetonitrile induces C–S bond cleavage in the thiadiazole ring, generating a thiyl radical intermediate. Trapping experiments with TEMPO confirm radical-mediated pathways.
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated the compound's anticancer properties through various mechanisms:
- Inhibition of Tumor Cell Growth :
- Mechanism of Action :
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of N-(5-chloro-2-methoxyphenyl)-3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxamide:
- Chloro and Fluoro Substituents : The presence of chloro and fluoro groups enhances lipophilicity and may improve the compound's ability to penetrate cellular membranes, thus increasing its bioavailability .
- Thiadiazole Ring : This component is known for its role in enhancing biological activity in various pharmacophores, providing a scaffold for further modifications aimed at increasing potency against specific cancer types .
Case Studies
Several case studies highlight the applications of this compound in cancer research:
- NCI Evaluation :
- In Vivo Studies :
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, compounds with similar structures may interact with enzymes or receptors, modulating their activity. The presence of the thiadiazole ring suggests potential interactions with metal ions or proteins, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(5-chloro-2-methoxyphenyl)-3-(5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide
- N-(5-chloro-2-methoxyphenyl)-3-(5-(2-bromophenyl)-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide
Uniqueness
The unique combination of substituents in N-(5-chloro-2-methoxyphenyl)-3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxamide may confer distinct biological activities or chemical properties, making it a valuable compound for further research and development.
Biological Activity
N-(5-chloro-2-methoxyphenyl)-3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound has the following molecular formula: with a molecular weight of 436.92 g/mol. Its structure includes a piperidine ring linked to a thiadiazole moiety, which is known for enhancing biological activity.
Anticancer Activity
Recent studies have demonstrated that derivatives of thiadiazole exhibit potent cytotoxic effects against various cancer cell lines. The compound was evaluated for its in vitro cytotoxicity against breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cell lines using the MTT assay. The results indicated a significant reduction in cell viability, with IC50 values suggesting strong anticancer potential.
Table 1: Cytotoxic Activity of this compound
In comparative studies, the compound's activity was enhanced when combined with other moieties such as piperazine or piperidine rings, indicating that structural modifications can lead to improved anticancer efficacy.
The mechanism underlying the anticancer activity involves the induction of apoptosis in cancer cells. Flow cytometry analyses revealed that the compound activates apoptotic pathways by increasing levels of pro-apoptotic proteins like p53 and caspase-3 cleavage in treated MCF-7 cells. This suggests that the compound may act through mitochondrial pathways to promote cell death.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various bacterial strains. In vitro assays demonstrated its effectiveness against both gram-positive and gram-negative bacteria.
Table 2: Antimicrobial Activity Profiles
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 | |
| Pseudomonas aeruginosa | 128 |
These findings indicate that the compound could serve as a lead structure for developing new antimicrobial agents.
Case Studies
In a recent study published in Pharmaceutical Chemistry Journal, researchers synthesized several derivatives of thiadiazole and evaluated their biological activities. Among these derivatives, this compound exhibited superior cytotoxicity against MCF-7 cells compared to standard chemotherapeutic agents like doxorubicin .
Clinical Implications
The promising results from preclinical studies suggest potential clinical applications for this compound in oncology and infectious disease treatment. Further investigations are warranted to explore its pharmacokinetics and toxicology profiles.
Q & A
Q. What are the key considerations for optimizing the synthesis of N-(5-chloro-2-methoxyphenyl)-3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxamide?
- Methodological Answer : Synthesis of thiadiazole-containing compounds often involves cyclization reactions using POCl₃ as a catalyst under reflux conditions. For example, thiadiazole precursors can be prepared by reacting acid derivatives (e.g., carboxylic acids) with thiosemicarbazides, followed by pH adjustment (ammonia solution) to precipitate intermediates . Key variables to optimize include:
-
Solvent choice : Polar aprotic solvents (e.g., DMSO) improve solubility during recrystallization.
-
Reaction time/temperature : Extended reflux (3–6 hours at 90°C) enhances cyclization efficiency.
-
Catalyst stoichiometry : Excess POCl₃ (3 mol) ensures complete dehydration .
- Data Table :
| Parameter | Optimal Condition | Yield (%) | Reference |
|---|---|---|---|
| POCl₃ (mol ratio) | 3:1 | 78–85 | |
| Reaction Temperature | 90°C | 82 |
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a multi-technique approach:
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., N–H···N motifs in thiadiazole derivatives) .
- NMR spectroscopy : Analyze ¹H/¹³C NMR for characteristic peaks (e.g., methoxy group at δ ~3.8 ppm, fluorophenyl protons at δ ~7.2–7.5 ppm).
- Mass spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H]⁺ ion).
- IR spectroscopy : Identify amide C=O stretching (~1650 cm⁻¹) and thiadiazole C–N vibrations (~1500 cm⁻¹) .
Q. What are the preliminary pharmacological targets for this compound?
- Methodological Answer : Thiadiazole-piperidine hybrids are often screened for enzyme inhibition. For example:
- PFOR enzyme inhibition : Thiadiazole derivatives disrupt pyruvate:ferredoxin oxidoreductase (PFOR), critical in anaerobic metabolism .
- Kinase assays : Test against tyrosine kinases (e.g., EGFR) using fluorescence polarization assays.
- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify IC₅₀ values .
Advanced Research Questions
Q. How do structural modifications to the thiadiazole or piperidine moieties affect binding affinity?
- Methodological Answer : Conduct SAR studies by synthesizing analogs with:
-
Substituent variation : Replace 2-fluorophenyl with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups.
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Piperidine substitution : Introduce methyl groups at C-2/C-4 to assess steric effects on target engagement.
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Binding assays : Use surface plasmon resonance (SPR) to measure dissociation constants (KD) for protein targets (e.g., kinases) .
- Data Table :
| Analog Modification | KD (nM) | Target Protein | Reference |
|---|---|---|---|
| 2-Fluorophenyl (parent) | 12.5 | EGFR | |
| 4-Nitrophenyl substitution | 45.8 | EGFR |
Q. How should researchers address contradictions in bioactivity data across different assay platforms?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell permeability vs. pure enzyme activity). Mitigation strategies:
- Orthogonal validation : Cross-validate cytotoxicity (cell-based) and enzyme inhibition (cell-free) results.
- Solubility optimization : Use DMSO/PEG-400 mixtures to improve compound dissolution in cell culture media.
- Metabolic stability testing : Perform liver microsome assays to identify degradation products interfering with activity .
Q. What crystallographic techniques are critical for resolving steric clashes in the piperidine-thiadiazole core?
- Methodological Answer :
-
Single-crystal X-ray diffraction : Resolve torsion angles between the piperidine and thiadiazole rings. For example, in similar compounds, C–C bond lengths average 1.48 Å, with dihedral angles <10° indicating planarity .
-
Hirshfeld surface analysis : Map intermolecular interactions (e.g., C–H···F contacts) to identify steric hindrance .
- Data Table :
| Bond/Angle | Measurement | Reference |
|---|---|---|
| C(piperidine)–N(amide) | 1.35 Å | |
| Thiadiazole ring planarity | 2.1° |
Key Research Gaps
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
